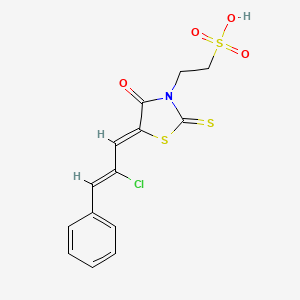![molecular formula C23H27FN2O4 B2702350 4-acetamido-3-fluoranyl-~{N}-(4-oxidanylcyclohexyl)-5-[(1~{S})-1-phenylethoxy]benzamide CAS No. 2474876-09-8](/img/structure/B2702350.png)
4-acetamido-3-fluoranyl-~{N}-(4-oxidanylcyclohexyl)-5-[(1~{S})-1-phenylethoxy]benzamide
Übersicht
Beschreibung
iBET-BD2 is an inhibitor of the bromodomain and extra-terminal domain (BET) family protein bromodomain 2 (BD2). It inhibits BD2 in bromodomain-containing protein 2 (BRD2), BRD3, BRD4, and BRDT (IC50s = 264, 98, 49, and 214 nM, respectively) and is selective for BD2 over BD1 (IC50s = 10.96, 36.31, 70.55, and >50.11 µM for BRD2, BRD3, BRD4, and BDT, respectively) in a time-resolved FRET (TR-FRET) assay. iBET-BD2 (1 µM) inhibits IFN-γ-induced protein expression of MHC class I in K562 cells. It reduces the production of anti-KLH IgM antibodies in mice immunized with keyhole limpet hemocyanin (KLH) when administered at a dose of 40 mg/kg.
Novel potent BD2-selective inhibitor with 1000-fold selectivity over BD1
Wissenschaftliche Forschungsanwendungen
- By inhibiting BD2, GSK046 disrupts the recruitment of BET proteins to chromatin, affecting gene expression. This has implications for various cellular processes, including cell differentiation, proliferation, and immune responses .
- Interestingly, it does not significantly affect the proliferative activity of human primary CD4+ T cells but still impacts the production of effector cytokines .
- The compound’s unique binding to BRDT-BD2 makes it a potential nonhormonal male contraceptive candidate .
- Researchers are investigating its effects in neurodegenerative conditions such as Alzheimer’s disease and Parkinson’s disease .
Epigenetic Regulation and Transcription Control
Immunomodulation
Male Contraception
Cancer Research
Neuroinflammation and Neurodegenerative Diseases
Drug Development and Targeted Therapies
Wirkmechanismus
Target of Action
GSK046, also known as iBET-BD2, is a selective inhibitor of the bromodomain and extra-terminal (BET) domain family proteins . These proteins include BRD2, BRD3, BRD4, and BRDT . These proteins are epigenetic readers that bind acetylated histones through their bromodomains to regulate gene transcription . The BET family of bromodomains are well-known drug targets for many human diseases .
Mode of Action
GSK046 interacts with its targets by binding to the bromodomains of the BET proteins . It is a BD2 selective inhibitor, showing a high degree of selectivity for the second bromodomain (BD2) over the first (BD1) in these proteins . This selectivity is important as the active pockets of the two tandem bromodomains BD1/BD2 are highly conserved .
Biochemical Pathways
The primary biochemical pathway affected by GSK046 involves the regulation of gene transcription . By binding to the bromodomains of the BET proteins, GSK046 can influence the transcription of genes that these proteins regulate . This can have downstream effects on various cellular processes, potentially leading to changes in cell function and behavior .
Pharmacokinetics
GSK046 is orally bioavailable . It is soluble in DMSO up to 10 mM, which suggests it has good solubility properties . .
Result of Action
The molecular and cellular effects of GSK046’s action primarily involve changes in gene transcription . By inhibiting the BET proteins, GSK046 can prevent these proteins from binding to acetylated histones and regulating gene transcription . This can lead to changes in the expression of certain genes, which can in turn affect various cellular processes . In particular, GSK046 has been shown to inhibit MCP-1 production in an LPS-stimulated peripheral blood mononuclear cell (PBMC) cellular assay .
Eigenschaften
IUPAC Name |
4-acetamido-3-fluoro-N-(4-hydroxycyclohexyl)-5-[(1S)-1-phenylethoxy]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O4/c1-14(16-6-4-3-5-7-16)30-21-13-17(12-20(24)22(21)25-15(2)27)23(29)26-18-8-10-19(28)11-9-18/h3-7,12-14,18-19,28H,8-11H2,1-2H3,(H,25,27)(H,26,29)/t14-,18?,19?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBRZGLUFOZRGD-YCMKEVRSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=C(C(=CC(=C2)C(=O)NC3CCC(CC3)O)F)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)OC2=C(C(=CC(=C2)C(=O)NC3CCC(CC3)O)F)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is GSK046 and how does it interact with its target?
A1: GSK046, also known as iBET-BD2 or 4-acetamido-3-fluoranyl-~{N}-(4-oxidanylcyclohexyl)-5-[(1~{S})-1-phenylethoxy]benzamide, is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) proteins. [, , , , ] BET proteins, such as BRD2, BRD3, BRD4, and BRDT, play a role in gene transcription regulation by recognizing and binding to acetylated lysine residues on histones. GSK046 specifically binds to the BD2 domain of these proteins, preventing their interaction with acetylated histones and thereby modulating downstream gene expression. [, , , , ]
Q2: What makes GSK046 unique compared to other BET inhibitors?
A2: GSK046 exhibits high selectivity for the BD2 domain over the BD1 domain of BET proteins. [, , , , ] This selectivity is a key differentiating factor compared to pan-BET inhibitors, which target both BD1 and BD2. Preclinical studies suggest that this domain-specific targeting may offer a more favorable safety profile compared to pan-BET inhibitors. [, ]
Q3: What are the structural features that contribute to GSK046's BD2 selectivity?
A3: The development of GSK046 involved a structure-guided approach. [, , ] Researchers identified key structural features contributing to its high BD2 selectivity, including the replacement of the acetamide functionality with a heterocyclic ring and optimization of the vector for the amide region through template hopping and hybridization strategies. [] These modifications, informed by X-ray crystallography and structure-based drug design, allowed for targeted interactions within the binding pocket of BD2, enhancing selectivity. [, , ]
Q4: Has GSK046 demonstrated efficacy in any in vitro or in vivo models?
A4: Studies using GSK046 have shown promising results in preclinical models. For instance, GSK046 effectively attenuated the expression of pro-fibrotic markers and DGKA in irradiated fibroblasts without exhibiting significant cytotoxicity. [] This suggests a potential role for BD2-selective inhibitors like GSK046 in mitigating radiation-induced fibrosis. Additionally, GSK046 and similar compounds like GSK620 and GSK549 displayed anti-inflammatory effects in human whole blood assays, confirming their cellular target engagement. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2702267.png)

![6-Phenyl-2-[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2702269.png)
![4-[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2702270.png)
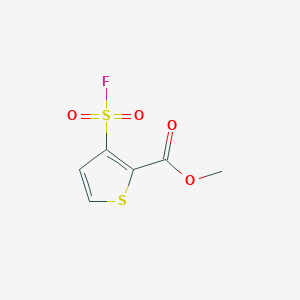

![5-((4-Ethoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2702277.png)
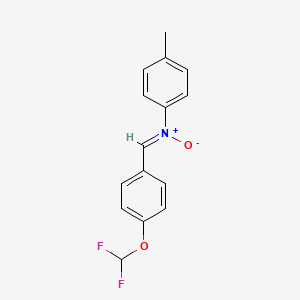
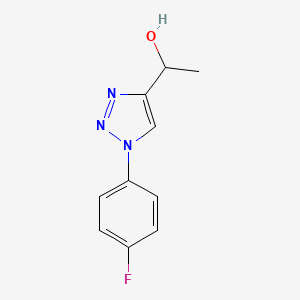
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2702282.png)
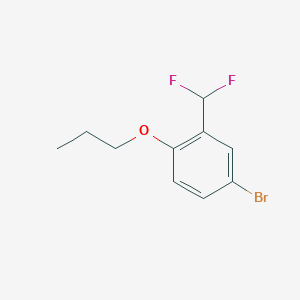
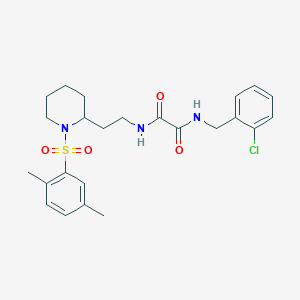
![3-methyl-N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]benzamide](/img/structure/B2702288.png)
